Cas no 86-39-5 (2-Chlorothioxanthone)

2-Chlorothioxanthone structure
2-Chlorothioxanthone structure
Nome do Produto:2-Chlorothioxanthone
N.o CAS:86-39-5
MF:C13H7ClOS
MW:246.712081193924
MDL:MFCD00005067
CID:34376
PubChem ID:24892945

2-Chlorothioxanthone Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Chloro-9H-thioxanthen-9-one
    • 2-Chlorothoxanthone
    • Zuclopenthixol
    • 2-chloro-9h-thioxanthen-9-on
    • KayacureCTX
    • NissoCureCTX
    • QuantacureCTX
    • Sandoray1050
    • Thioxanthen-9-one,2-chloro-
    • UCI100
    • Photoinitiator-CTX
    • 2-CHLOROTHIAXANTHONE
    • 2-Chlorothioxanthen-9-one
    • 2-CHLOROTHIOXANTHENE-9-ONE
    • 2-Chlorothioxanthone
    • 9H-Thioxanthen-9-one, 2-chloro-
    • MLS000584923
    • RGS87T004B
    • SMR000207308
    • Sandoray 1050
    • 2-chloro-thioxanthone
    • PubChem10692
    • 2-chloro-9-thioxanthone
    • C13H7ClOS
    • 2-chloro-9-thioxanthenone
    • 2-chloro-thioxanthen-9-one
    • 2-chloranylthioxanthen-9-one
    • KSC448A6T
    • Thioxanthen-9-one, 2-chl
    • F13426
    • SCHEMBL37075
    • W-104069
    • UNII-RGS87T004B
    • CHLORPROTHIXENE HYDROCHLORIDE IMPURITY E [EP IMPURITY]
    • Q27288110
    • Chlorprothixene Hydrochloride Imp. E (EP); Chlorprothixene Imp. E (EP); 2-Chloro-9H-thioxanthen-9-one; Chlorprothixene Hydrochloride Impurity E; Zuclopenthixol Decanoate Impurity B; Chlorprothixene Impurity E
    • tert-ButylS-(4,6-dimethylpyrimidin-2-yl)thiolcarbonate
    • Thioxanthen-9-one, 2-chloro-
    • cid_618848
    • 2-chlorthioxanthen-9-on
    • C13H9ClOS
    • CS-W020969
    • BDBM74837
    • EU-0066618
    • EINECS 201-667-2
    • MFCD00005067
    • CHEMBL1404465
    • HMS2577I05
    • InChI=1/C13H7ClOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7
    • 2-Chlorothioxanthen-9-one, 98%
    • Zuclopenthixol impurity B, European Pharmacopoeia (EP) Reference Standard
    • SY033135
    • DTXSID90861667
    • AKOS000507449
    • 86-39-5
    • AS-12064
    • 2-Chloro-9H-thioxanthen-9-one #
    • AC-8084
    • FT-0612028
    • SR-01000597219
    • SR-01000597219-1
    • AI3-28100
    • 2-Chloro-9H-thioxanthen-9-one (ACI)
    • Thioxanthen-9-one, 2-chloro- (6CI, 7CI, 8CI)
    • CTX
    • Gencure CTX
    • Kayacure CTX
    • Kayacure DETA-S
    • Nisso Cure CTX
    • Omnirad CTX
    • Quantacure CTX
    • Speedcure CTX
    • UCI 100
    • 2-Chlorothioxanthone,98%
    • DB-014095
    • NS00041111
    • MDL: MFCD00005067
    • Inchi: 1S/C13H7ClOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H
    • Chave InChI: ZCDADJXRUCOCJE-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC=C(C=2)Cl)SC2C1=CC=CC=2

Propriedades Computadas

  • Massa Exacta: 245.99100
  • Massa monoisotópica: 245.991
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 294
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: 4.6
  • Superfície polar topológica: 42.4

Propriedades Experimentais

  • Cor/Forma: Yellow crystals.
  • Densidade: 1.4170
  • Ponto de Fusão: 153-154 °C (lit.)
  • Ponto de ebulição: 155°C
  • Ponto de Flash: Fahrenheit: 195.8 ° f < br / > Celsius: 91 ° C < br / >
  • Índice de Refracção: 1.696
  • Coeficiente de partição da água: Partly miscible in water.
  • PSA: 45.31000
  • LogP: 4.06810
  • Solubilidade: Insoluble in water.

2-Chlorothioxanthone Informações de segurança

  • Símbolo: GHS02
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H228
  • Declaração de Advertência: P210
  • Número de transporte de matérias perigosas:UN 1325 4.1/PG 3
  • WGK Alemanha:3
  • Código da categoria de perigo: 11
  • Instrução de Segurança: S16-S33
  • Identificação dos materiais perigosos: F
  • Condição de armazenamento:Store at room temperature
  • Frases de Risco:R11
  • PackingGroup:III
  • Classe de Perigo:4.1
  • TSCA:Yes

2-Chlorothioxanthone Dados aduaneiros

  • CÓDIGO SH:2932999099
  • Dados aduaneiros:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chlorothioxanthone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0292-25G
2-Chlorothioxanthone
86-39-5 >98.0%(GC)
25g
¥435.00 2024-04-15
Cooke Chemical
A2282712-10g
2-Chlorothioxanthen-9-one
86-39-5 98%
10g
RMB 53.60 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C804525-100g
2-Chlorothioxanthen-9-one
86-39-5 98%
100g
¥347.00 2022-10-10
TRC
C420560-10g
2-Chlorothioxanthone
86-39-5
10g
$ 75.00 2023-09-08
TRC
C420560-25g
2-Chlorothioxanthone
86-39-5
25g
$ 90.00 2022-06-06
Apollo Scientific
OR471609-100g
2-Chlorothioxanthen-9-one
86-39-5 98+%
100g
£67.00 2025-02-20
eNovation Chemicals LLC
K36173-5g
2-Chlorothioxanthone
86-39-5 97%
5g
$200 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008060-25g
2-Chlorothioxanthone
86-39-5 98%
25g
¥121 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008060-5g
2-Chlorothioxanthone
86-39-5 98%
5g
¥26 2024-05-21
TRC
C420560-50g
2-Chlorothioxanthone
86-39-5
50g
$136.00 2023-05-18

2-Chlorothioxanthone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Pyridine Catalysts: Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Dichloromethane ;  24 h, rt
Referência
Direct Excitation of Aldehyde to Activate the C(sp2)-H Bond by Cobaloxime Catalysis toward Fluorenones Synthesis with Hydrogen Evolution
Guo, Jia-Dong; et al, Angewandte Chemie, 2023, 62(7),

Synthetic Routes 2

Condições de reacção
Referência
Neurotropic and psychotropic agents. CLXVIII. Tricyclic psychotropic agents containing two chalcogen atoms in the central ring: 8-substituted 6-(4-piperidyl)-6H-dibenz[b,e]-1,4-oxathiepins
Sindelar, Karel; et al, Collection of Czechoslovak Chemical Communications, 1982, 47(11), 3077-93

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Oxygen Catalysts: N-Hydroxysuccinimide ,  1,3,5-Triazine-2,4,6-triamine homopolymer Solvents: Acetonitrile ;  16 - 40 h, rt
Referência
A metal-free heterogeneous photocatalyst for the selective oxidative cleavage of C=C bonds in aryl olefins via harvesting direct solar energy
Zhang, Yu; et al, Green Chemistry, 2020, 22(14), 4516-4522

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; 1 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sulfuric acid ;  rt; 12 h, 100 °C; 100 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referência
A mild and facile synthesis of aryl and alkenyl sulfides via copper-catalyzed deborylthiolation of organoborons with thiosulfonates
Yoshida, Suguru; et al, Chemical Communications (Cambridge, 2015, 51(93), 16613-16616

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  150 °C
2.1 Reagents: Pyridine Catalysts: Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Dichloromethane ;  24 h, rt
Referência
Direct Excitation of Aldehyde to Activate the C(sp2)-H Bond by Cobaloxime Catalysis toward Fluorenones Synthesis with Hydrogen Evolution
Guo, Jia-Dong; et al, Angewandte Chemie, 2023, 62(7),

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sulfuric acid ;  1 h, 100 °C
Referência
Catalyst-Controlled Stereoselective Barton-Kellogg Olefination
Schmidt, Tanno A.; et al, Angewandte Chemie, 2021, 60(44), 23911-23916

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Water ;  rt; 4 h, cooled
1.2 Reagents: Water
Referência
Synthesis of thiaxanthone derivatives
Mao, Xue-feng; et al, Huaxue Shiji, 2008, 30(12), 932-934

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Referência
Selective oxidation of thioxanthene derivatives
Tammilehto, Seija; et al, Acta Pharmaceutica Suecica, 1986, 23(5), 289-94

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Disodium sulfide Solvents: Dimethylformamide ;  1 h, 60 °C
Referência
A convenient synthesis of 9H-thioxanthen-9-ones and their aza-analogs
Kobayashi, Kazuhiro; et al, Heterocycles, 2013, 87(12), 2577-2587

Synthetic Routes 10

Condições de reacção
1.1 Reagents: 3,5-Dinitrobenzotrifluoride ,  1,1,1,3,3,3-Hexafluoro-2-propanol Solvents: Dichloromethane ;  24 h, -30 °C
1.2 Reagents: Formaldehyde Solvents: Acetonitrile ,  Water ;  -30 °C; 16 h, rt
1.3 Reagents: Dipotassium phosphate ;  20 h
Referência
Photoexcited nitroarenes for the oxidative cleavage of alkenes
Ruffoni, Alessandro ; et al, Nature (London, 2022, 610(7930), 81-86

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hexadecyltrimethylammonium bromide ,  Oxygen Catalysts: Bismuth tungsten oxide (Bi2WO6) Solvents: Water ;  24 h, rt
Referência
Rapid microwave synthesis of Bi2WO6 for C=C bonds oxidative cleavage to ketones with visible light irradiation in aerobic micellar medium
Liu, Tianxiang; et al, Journal of Catalysis, 2023, 417, 41-51

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
2.1 Reagents: Sulfuric acid ;  1 h, 100 °C
Referência
Catalyst-Controlled Stereoselective Barton-Kellogg Olefination
Schmidt, Tanno A.; et al, Angewandte Chemie, 2021, 60(44), 23911-23916

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Acetic acid ,  2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  tert-Butyl nitrite Solvents: 1,2-Dichloroethane ;  12 h, rt
Referência
Visible-Light-Induced Aerobic Oxidation of Benzylic C(sp 3 )-H of Alkylarenes Promoted by DDQ, tert -Butyl Nitrite, and Acetic Acid
Pan, Decheng; et al, Synlett, 2019, 30(2), 218-224

2-Chlorothioxanthone Raw materials

2-Chlorothioxanthone Preparation Products

2-Chlorothioxanthone Literatura Relacionada

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